N-(4-chlorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c14-8-3-5-9(6-4-8)16-11(19)13-18-17-12(20-13)10-2-1-7-15-10/h3-6,10,15H,1-2,7H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWSMHMUYGGGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155856 | |
| Record name | N-(4-Chlorophenyl)-5-(2-pyrrolidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-92-4 | |
| Record name | N-(4-Chlorophenyl)-5-(2-pyrrolidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-5-(2-pyrrolidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-chlorophenylthiosemicarbazide This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In cancer research, it may interfere with cell signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Carboxamide Family
Several structurally related compounds have been synthesized and characterized, differing in substituents at the thiadiazole ring and carboxamide moiety. Key examples include:
Key Observations :
- Halogen Position : The 4-chlorophenyl group in the target compound may enhance π-π stacking compared to 3-chlorophenyl derivatives (e.g., 18l ) .
- Solubility : Pyrrolidine-containing derivatives (target compound) are expected to exhibit better aqueous solubility than pyridine-substituted analogues due to the amine’s hydrogen-bonding capacity .
Biological Activity
N-(4-chlorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various research findings.
1. Chemical Structure and Synthesis
The compound features a thiadiazole core, which is known for its biological activity. The synthesis typically involves the following steps:
- Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the 4-Chlorophenyl Group : This step usually involves electrophilic substitution reactions.
- Attachment of the Pyrrolidine Moiety : The pyrrolidine group is introduced via nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 ± 0.003 |
| Compound B | Bacillus subtilis | 0.63 ± 0.001 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds similar to this compound have shown strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease.
- Urease Inhibition : The compound exhibits potent urease inhibitory activity, which is significant in managing urinary tract infections.
3. Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antibacterial Evaluation :
- Enzyme Inhibition Studies :
4. Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Antimicrobial Therapy : Due to its efficacy against resistant bacterial strains.
- Neurological Disorders : As a candidate for the treatment of Alzheimer's disease through AChE inhibition.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1,3,4-thiadiazole-2-carboxamide derivatives, such as N-(4-chlorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide?
- Methodology : The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing intermediates. For example, a two-step approach may include:
Thiosemicarbazide formation : Reacting a substituted phenylhydrazine with carbon disulfide in basic conditions to generate 5-thioxo-4,5-dihydro-1,3,4-thiadiazole intermediates.
Alkylation/functionalization : Introducing pyrrolidine or other substituents via nucleophilic substitution or coupling reactions (e.g., using alkyl halides or coupling reagents like EDCI/HOBT) .
- Optimization : Reaction conditions (solvent, temperature, stoichiometry) significantly impact yields. Ethanol reflux and potassium hydroxide catalysis are common for alkylation steps .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the structural conformation of this compound?
- Procedure :
Crystallization : Grow high-quality crystals using solvent diffusion or slow evaporation.
Data collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 120 K) to minimize thermal motion .
Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor (<0.08), hydrogen bonding networks, and disorder modeling (e.g., chlorophenyl ring disorder observed in related compounds) .
- Outputs : Dihedral angles between aromatic systems, intramolecular hydrogen bonds (e.g., N–H⋯N), and supramolecular packing motifs .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Approach :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria or fungi.
- Anticancer : MTT assay on cancer cell lines (e.g., IC50 values).
- Enzyme inhibition : Spectrophotometric assays targeting kinases or proteases.
Advanced Research Questions
Q. How can computational docking studies elucidate the mechanism of action of this compound against specific biological targets?
- Workflow :
Target selection : Identify receptors/enzymes (e.g., bacterial enoyl-ACP reductase, cancer-related kinases) based on structural analogs .
Ligand preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G(d) level.
Docking : Use AutoDock Vina or GOLD to predict binding poses. Focus on key interactions (e.g., hydrogen bonds with active-site residues, π-π stacking with chlorophenyl groups).
Validation : Compare docking scores with experimental IC50 values and mutagenesis data .
Q. What strategies resolve contradictions between in vitro activity and computational predictions?
- Case example : If a compound shows poor activity despite favorable docking scores:
Solubility/bioavailability : Measure logP (HPLC) or perform PAMPA assays to assess membrane permeability.
Metabolic stability : Test liver microsome stability.
Off-target effects : Use proteome-wide profiling (e.g., KinomeScan).
- Iterative design : Modify substituents (e.g., replace chlorophenyl with fluorophenyl) to enhance target engagement .
Q. How do substituent variations on the thiadiazole core affect structure-activity relationships (SAR)?
- SAR Insights :
- Electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
- Pyrrolidine vs. piperidine : Smaller heterocycles (pyrrolidine) improve steric fit in enzyme active sites, as seen in analogs with IC50 < 10 μM .
Data Analysis and Reproducibility
Q. How should researchers handle crystallographic disorder in the chlorophenyl group during refinement?
- Protocol :
Model splitting : Refine disordered atoms over two positions with occupancy ratios (e.g., 50:50).
Restraints : Apply geometric constraints (DFIX, SIMU) to stabilize refinement.
Validation : Check residual density maps (e.g., in Olex2) and ADPs for合理性 .
Q. What statistical methods ensure robustness in biological activity data?
- Guidelines :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
